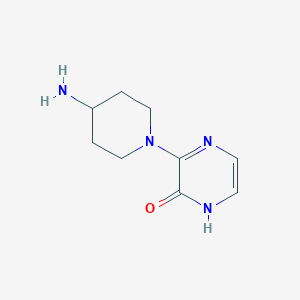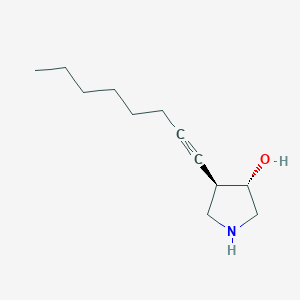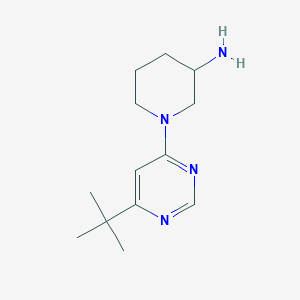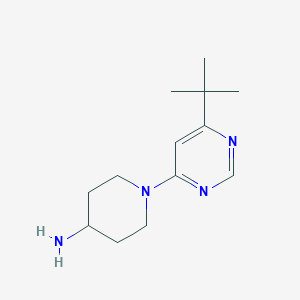
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one
Vue d'ensemble
Description
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one is an aminopiperidine derivative of pyrazinone, a heterocyclic compound commonly found in pharmaceuticals and other organic compounds. It is a white crystalline powder with a molecular weight of 263.3 g/mol and a melting point of 158-160 °C. This compound has been extensively studied for its potential applications in drug synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
Derivatives of pyrazinone, such as 3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one, have been explored for their synthesis and coordination chemistry. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been utilized as ligands in coordination chemistry, showing potential for luminescent lanthanide compounds useful in biological sensing, and iron complexes demonstrating unusual thermal and photochemical spin-state transitions (Halcrow, 2005). This highlights the compound's versatility and utility in developing complex chemistries for various applications.
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of pyrazinone derivatives have also been a significant area of research. Schiff bases of 3-amino-1-phenyl-4-[2-(4-phenyl-1,3-thiazol-2-yl) hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-ones have shown significant activity against Bacillus substilis and Aspergillus niger. In particular, some compounds exhibited appreciable antitubercular activity against Mycobacterium tuberculosis H37Rv strain, suggesting their potential as new anti-TB agents (Sivakumar & Rajasekaran, 2013).
Anticancer Activity
Pyrazinone derivatives have been explored for their anticancer potential, with several studies indicating their activity against various cancer cell lines. For example, new 3,7-disubstituted pyrazolo[3,4-c]pyridines have been synthesized and shown to possess antiproliferative activity against melanoma, prostate cancer cell lines, and induced apoptotic cell death, indicating their potential as anticancer agents (Gavriil et al., 2017).
Quantum Computational and Spectroscopic Investigations
Quantum computational and spectroscopic investigations on pyrazinone derivatives, like ampyra (4-aminopyridine), have provided insights into their chemical properties and interactions at a molecular level. These studies, involving density functional theory (DFT) and time-dependent DFT (TDDFT), have explored the molecule's electronic structure, vibrational frequencies, and molecular docking potentials, offering a foundation for understanding the compound's reactivity and potential biological activities (Siddiqui & Javed, 2021).
Propriétés
IUPAC Name |
3-(4-aminopiperidin-1-yl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c10-7-1-5-13(6-2-7)8-9(14)12-4-3-11-8/h3-4,7H,1-2,5-6,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPOQYIUYTYFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminopiperidin-1-yl)pyrazin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Piperidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531809.png)
![tert-butyl 1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1531810.png)
![6-(Pyridin-3-yl)-2,6-diazaspiro[3.4]octan-7-one dihydrochloride](/img/structure/B1531811.png)
![(1R,2S)-2-[2-(thiophen-2-yl)ethynyl]cyclopentan-1-ol](/img/structure/B1531812.png)

![2-(1-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}cyclopropyl)acetic acid](/img/structure/B1531816.png)
![(3R,4R)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-3-ol](/img/structure/B1531817.png)


![3-{[6-(Trifluoromethyl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1531820.png)
![2-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531822.png)
![4-[2-(Pyrrolidin-2-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531823.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H,6H,7H,8H,9H-cycloocta[d][1,2,3]triazole](/img/structure/B1531825.png)
![tert-butyl (3S,4R)-3-hydroxy-4-[2-(trimethylsilyl)ethynyl]pyrrolidine-1-carboxylate](/img/structure/B1531826.png)